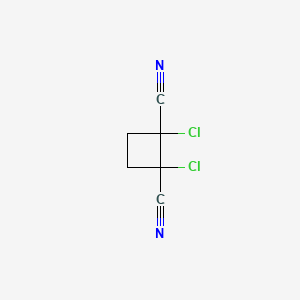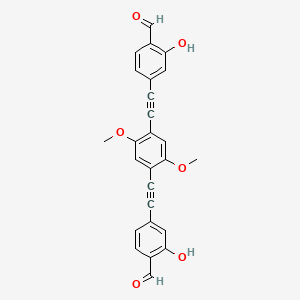![molecular formula C10H13ClN2O3S B13733217 n-[(2-Chloroethyl)carbamoyl]-4-methylbenzenesulfonamide CAS No. 33021-74-8](/img/structure/B13733217.png)
n-[(2-Chloroethyl)carbamoyl]-4-methylbenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(2-Chloroethyl)carbamoyl]-4-methylbenzenesulfonamide is a chemical compound known for its diverse applications in scientific research and industry It is characterized by the presence of a chloroethyl group, a carbamoyl group, and a methylbenzenesulfonamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-Chloroethyl)carbamoyl]-4-methylbenzenesulfonamide typically involves the reaction of 4-methylbenzenesulfonyl chloride with 2-chloroethylamine in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
4-Methylbenzenesulfonyl chloride+2-Chloroethylamine→this compound
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
N-[(2-Chloroethyl)carbamoyl]-4-methylbenzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The chloroethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its chemical structure and properties.
Hydrolysis: The carbamoyl group can be hydrolyzed under acidic or basic conditions, resulting in the formation of corresponding amines and acids.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide and potassium carbonate, typically under mild conditions.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are used under controlled conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while hydrolysis can produce amines and acids.
科学的研究の応用
N-[(2-Chloroethyl)carbamoyl]-4-methylbenzenesulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonamide derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers.
Industry: It is used in the production of various chemical intermediates and specialty chemicals.
作用機序
The mechanism of action of N-[(2-Chloroethyl)carbamoyl]-4-methylbenzenesulfonamide involves its interaction with cellular components. The chloroethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of key enzymes and disruption of cellular processes. This mechanism is particularly relevant in its potential anticancer activity, where it can induce cell death in cancer cells.
類似化合物との比較
Similar Compounds
N,N-Bis(2-chloroethyl)carbamoyl chloride: This compound shares the chloroethyl and carbamoyl groups but differs in its overall structure and applications.
N-[(2-Chloroethyl)carbamoyl]-L-phenylalanine: Similar in having the chloroethyl and carbamoyl groups, but with a phenylalanine moiety instead of the methylbenzenesulfonamide group.
Uniqueness
N-[(2-Chloroethyl)carbamoyl]-4-methylbenzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in research and industry.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique chemical structure and reactivity make it a subject of ongoing research, particularly in the fields of chemistry, biology, and medicine.
特性
CAS番号 |
33021-74-8 |
|---|---|
分子式 |
C10H13ClN2O3S |
分子量 |
276.74 g/mol |
IUPAC名 |
1-(2-chloroethyl)-3-(4-methylphenyl)sulfonylurea |
InChI |
InChI=1S/C10H13ClN2O3S/c1-8-2-4-9(5-3-8)17(15,16)13-10(14)12-7-6-11/h2-5H,6-7H2,1H3,(H2,12,13,14) |
InChIキー |
UNTSROPEGZLPAH-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(=O)NCCCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


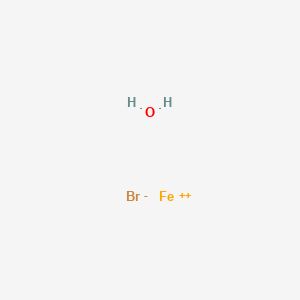
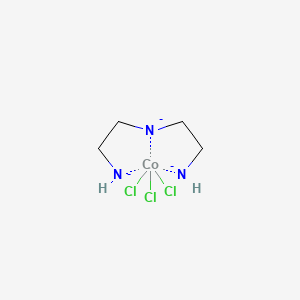


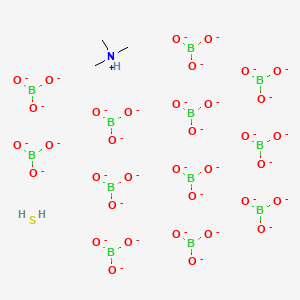

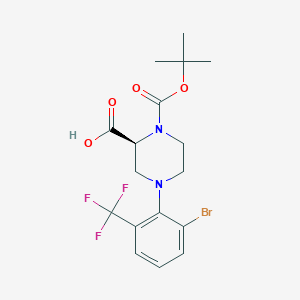
![Benzenamine, 4-[(2-amino-3-chlorophenyl)methyl]-2-chloro-](/img/structure/B13733182.png)
![3-[3,5-bis(3-formylphenyl)-2,4,6-trimethylphenyl]benzaldehyde](/img/structure/B13733185.png)
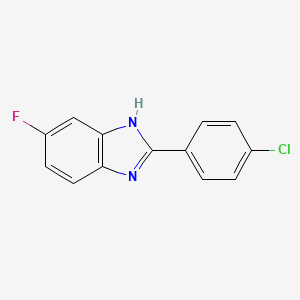
![3-[4-[(E)-2-[6-(dioctylamino)naphthalen-2-yl]ethenyl]pyridin-1-ium-1-yl]propyl-trimethylazanium;dibromide](/img/structure/B13733189.png)
